molecular formula C9H10ClF3O2 B106163 cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid CAS No. 76023-99-9

cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B106163
CAS No.: 76023-99-9
M. Wt: 242.62 g/mol
InChI Key: SPVZAYWHHVLPBN-WREUKLMHSA-N
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Description

Cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10ClF3O2 and its molecular weight is 242.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Lambda-cyhalothric acid, also known as cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid or cis-Cyhalothric acid, is a synthetic pyrethroid insecticide . It is widely used in the synthesis of high-efficiency cyhalothric pesticides and fungicides .

Target of Action

The primary targets of Lambda-cyhalothric acid are pests that affect agricultural crops . The compound is used to control a wide spectrum of pests, including aphids, thrips, Colorado beetles, caterpillars, mosquitoes, ticks, and flies .

Biochemical Pathways

Lambda-cyhalothric acid affects various biochemical pathways. It is synthesized through a series of reactions involving hydrogenation, chlorination, and fluorination . The compound is also involved in the synthesis of cyhalothric pesticides and fungicides .

Pharmacokinetics

The pharmacokinetics of Lambda-cyhalothric acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits a low aqueous solubility and is relatively volatile . It is non-mobile and, based on its chemical properties, has a low risk of leaching to groundwater . The compound is physically encapsulated in a carrier, which allows for a sustained and controlled-release property .

Result of Action

The action of Lambda-cyhalothric acid results in the elimination of pests. It is highly toxic to mammals and is a known irritant . It is also highly toxic to fish, aquatic invertebrates, and honeybees .

Action Environment

The action of Lambda-cyhalothric acid is influenced by environmental factors. Its efficacy and stability can be affected by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

Lambda-cyhalothric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules It is known that lambda-cyhalothric acid is used in the synthesis of cyhalothric pesticides and fungicides .

Cellular Effects

Lambda-cyhalothric acid has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of these effects are still being studied.

Molecular Mechanism

The molecular mechanism of action of lambda-cyhalothric acid involves its interactions at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lambda-cyhalothric acid change over time. It has been observed that the compound exhibits a sustained and controlled-release property, which could be adjusted by the loading capacity and temperature . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being collected .

Metabolic Pathways

Lambda-cyhalothric acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors . It also has effects on metabolic flux or metabolite levels . The details of these pathways and interactions are still being studied.

Transport and Distribution

Lambda-cyhalothric acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation . The specifics of these interactions are still being researched.

Subcellular Localization

The subcellular localization of lambda-cyhalothric acid and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Properties

IUPAC Name

(1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/b5-3-/t4-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVZAYWHHVLPBN-WREUKLMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O)/C=C(/C(F)(F)F)\Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70887168, DTXSID101335879
Record name cis-Cyhalothric acid
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Record name (1R-cis)-Cyhalothric Acid
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Molecular Weight

242.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68127-59-3, 72748-35-7, 76023-99-9
Record name cis-Cyhalothric acid
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Record name Cyclopropanecarboxylic acid, 3-((1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-, (1R,3R)-rel-
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Record name Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, cis-
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Record name Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (1R,3R)-rel-
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Record name cis-Cyhalothric acid
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Record name reaction mass of (1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylic acid and (1S,3S)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylic acid
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Record name (1S,3S)-3-((Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-carboxylic acid
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Record name Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-, (1R,3R)-rel
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Synthesis routes and methods

Procedure details

The aqueous alkali phase was acidified with hydrochloric acid, and the precipitated product was isolated by extraction with methylene chloride, giving 341 g of a crystalline mass comprising 92 g of cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid and 206 g of trans-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
trans-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Quantity
206 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 3
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 4
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 5
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 6
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Customer
Q & A

Q1: What are the advantages of the new bifenthrin synthesis method using lambda-cyhalothric acid?

A1: The research highlights a novel approach to synthesizing bifenthrin using lambda-cyhalothric acid as a key intermediate []. This method offers several advantages over traditional methods:

    Q2: Can lambda-cyhalothric acid enantiomers be separated, and why is this important?

    A2: Yes, lambda-cyhalothric acid exists as enantiomers, and research demonstrates successful enantioselective separation using chiral extraction with tartaric esters []. This separation is crucial because different enantiomers of pesticides can exhibit varying biological activities, including toxicity to target and non-target organisms. Utilizing a specific enantiomer can lead to more effective and environmentally friendly pest control.

    Q3: How can I find information about the analytical methods used to detect lambda-cyhalothric acid metabolites?

    A3: While the provided research doesn't directly focus on analytical methods for lambda-cyhalothric acid itself, it describes a modified QuEChERS method combined with ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) for detecting three common metabolites of pyrethroid pesticides in tea []. This example demonstrates the sophisticated techniques employed to monitor pesticide residues and their breakdown products in food. Similar analytical approaches could be adapted for detecting and quantifying lambda-cyhalothric acid and its metabolites in various matrices.

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